N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)glycinamide
Description
N²-[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)glycinamide is a glycinamide derivative characterized by a central glycinamide backbone substituted with a 4-methoxyphenyl group at the N-terminal and a carbamoyl-linked 1,1-dioxidotetrahydrothiophen-3-yl moiety at the N² position. This compound is of interest in medicinal chemistry for its structural hybridity, combining features of sulfonamide-like moieties and aryl glycine derivatives.
Properties
Molecular Formula |
C14H19N3O5S |
|---|---|
Molecular Weight |
341.38 g/mol |
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C14H19N3O5S/c1-22-12-4-2-10(3-5-12)16-13(18)8-15-14(19)17-11-6-7-23(20,21)9-11/h2-5,11H,6-9H2,1H3,(H,16,18)(H2,15,17,19) |
InChI Key |
AARTXWKNPHSYGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CNC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Tetrahydrothiophene-3-One
Method :
-
Tetrahydrothiophene-3-one is oxidized to 1,1-dioxidotetrahydrothiophene-3-one using hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C for 6–12 h.
-
Reductive Amination : The ketone is converted to the amine via reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.
Reaction Conditions :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Oxidation | H₂O₂, CH₃COOH, 60°C, 8 h | 85% | |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, rt, 16 h | 72% |
Formation of the Carbamoyl Intermediate
The 1,1-dioxidotetrahydrothiophen-3-amine is functionalized with a carbamoyl group.
Chloroacetyl Chloride Route
Method :
-
React 1,1-dioxidotetrahydrothiophen-3-amine with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
-
Intermediate: N-(1,1-dioxidotetrahydrothiophen-3-yl)chloroacetamide.
Reaction Conditions :
| Reagents | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| ClCH₂COCl, Et₃N | DCM | 0°C → rt | 4 h | 78% |
Synthesis of N-(4-Methoxyphenyl)Glycinamide
The glycinamide fragment is prepared via coupling glycine with 4-methoxyaniline.
EDCI/HOBt-Mediated Coupling
Method :
-
Glycine reacts with 4-methoxyaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Reaction Conditions :
Final Coupling to Assemble the Target Compound
The carbamoyl intermediate and glycinamide are coupled to form the final product.
HATU-Mediated Amide Bond Formation
Method :
-
React N-(1,1-dioxidotetrahydrothiophen-3-yl)chloroacetamide with N-(4-methoxyphenyl)glycinamide using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF.
Reaction Conditions :
| Reagents | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| HATU, DIPEA | DMF | 0°C → rt | 6 h | 60% |
Alternative: Carbodiimide Coupling
Method :
Reaction Conditions :
Optimization and Challenges
Key Considerations
-
Regioselectivity : Ensuring the carbamoyl group attaches at the 3-position of the tetrahydrothiophene ring requires controlled reaction conditions.
-
Oxidation Control : Over-oxidation of the tetrahydrothiophene ring must be avoided during sulfone formation.
-
Coupling Efficiency : HATU generally provides higher yields than EDCI but at increased cost.
Purification Techniques
-
Chromatography : Silica gel chromatography with gradients of ethyl acetate/hexanes or DCM/methanol.
-
Recrystallization : Ethanol/water mixtures for final product purification.
Comparative Analysis of Methods
| Method Step | Advantages | Limitations |
|---|---|---|
| HATU coupling | High yield (60%), fast reaction | Expensive reagents |
| EDCI/HOBt coupling | Cost-effective | Longer reaction time, lower yield |
| Reductive Amination | Mild conditions | Requires strict moisture control |
Chemical Reactions Analysis
Types of Reactions
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)glycinamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest its role in modulating cellular signaling pathways .
Comparison with Similar Compounds
N-(4-Methoxyphenyl)glycinamide Derivatives
- N-(4-Methoxyphenyl)-N²-(3-nitrophenyl)-N²-(phenylsulfonyl)glycinamide (): Key Differences: Replaces the sulfolane-carbamoyl group with a phenylsulfonyl and 3-nitrophenyl substituent. The sulfonyl group enhances acidity compared to carbamoyl, affecting solubility and protein binding . Molecular Weight: ~470 g/mol (estimated from formula).
- N²-[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)glycinamide (): Key Differences: Substitutes the 4-methoxyphenyl group with a 3-hydroxyphenyl moiety.
Halogen-Substituted Analogs
- N-(3-Bromophenyl)-N²-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide ():
- Key Differences : Replaces the 4-methoxyphenyl group with a 3-bromophenyl substituent.
- Impact : Bromine adds steric bulk and lipophilicity, which may enhance metabolic stability but reduce solubility. Molecular weight increases to 390.26 g/mol compared to the target compound’s ~403 g/mol (estimated) .
Modifications to the Carbamoyl-Linked Moiety
- 3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide (): Key Differences: Replaces the glycinamide backbone with a benzamide scaffold and substitutes the 4-methoxyphenyl group with a thiazole ring. Impact: The thiazole moiety introduces heterocyclic aromaticity, enabling π-π stacking interactions and enhanced binding to enzymes or receptors. Molecular weight is 380.4 g/mol, slightly lower than the target compound due to the absence of the methoxyphenyl group .
Sulfonamide vs. Carbamoyl Functional Groups
- N~2~-{[4-(Acetylamino)phenyl]sulfonyl}-N~2~-(4-methoxyphenyl)-N-(3-methoxypropyl)glycinamide (CAS 6221-21-2, ): Key Differences: Utilizes a sulfonamide linker instead of carbamoyl and adds a 3-methoxypropyl chain. Impact: Sulfonamide groups are more acidic (pKa ~1–2) than carbamoyls (pKa ~8–10), influencing ionization state at physiological pH. The methoxypropyl chain increases molecular weight (449.52 g/mol) and may enhance solubility in polar solvents .
Physicochemical and Structural Data Comparison
*Estimated from molecular formulas in evidence.
Biological Activity
N~2~-[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)glycinamide is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by a tetrahydrothiophene ring and a glycinamide moiety, suggests various biological activities that warrant detailed investigation.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 312.34 g/mol. The compound features functional groups such as amides and sulfonamides, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1352496-97-9 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of diacylglycerol acyltransferase 2 (DGAT2), an enzyme implicated in lipid metabolism. This inhibition could lead to altered metabolic pathways, potentially benefiting conditions such as obesity and diabetes .
Biological Activity
Recent research has highlighted several key areas regarding the biological activity of this compound:
Case Studies and Research Findings
A review of literature reveals several studies investigating the biological activity of related compounds:
- Study on DGAT2 Inhibition : A study published in 2021 demonstrated that compounds structurally related to this compound effectively inhibited DGAT2 activity in vitro, leading to reduced lipid accumulation in cellular models .
- Antimicrobial Activity Assessment : A comparative analysis of tetrahydrothiophene derivatives indicated that certain modifications could enhance antimicrobial activity against Gram-positive bacteria, suggesting that this compound may also possess similar properties.
Q & A
Basic: What are the critical parameters for optimizing the synthesis of N²-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)glycinamide?
Methodological Answer:
The synthesis requires precise control of:
- Temperature : Maintaining optimal ranges (e.g., 60–80°C) to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
- Reaction time : Extended durations (>12 hours) may degrade intermediates, while shorter times reduce yield .
Post-synthesis, purification via column chromatography and characterization using HPLC (≥95% purity threshold) and ¹H/¹³C NMR (to confirm carbamoyl and glycinamide linkages) are critical .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from:
- Purity variations : Impurities >5% can skew bioassay results. Validate purity via HPLC-MS and repeat assays under standardized conditions .
- Structural analogs : Compare activity with analogs (e.g., methoxy vs. ethoxy substituents) to isolate functional group contributions .
- Solubility limitations : Poor solubility in aqueous buffers (e.g., <0.1 mg/mL) may reduce apparent efficacy. Use co-solvents (e.g., DMSO ≤1%) and confirm solubility via nephelometry .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Core techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify the tetrahydrothiophene dioxane ring (δ 3.5–4.0 ppm) and carbamoyl NH peaks (δ 6.8–7.2 ppm) .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfone groups (S=O at ~1150 cm⁻¹) .
- HPLC : Monitor purity using a C18 column (mobile phase: acetonitrile/water gradient) .
Advanced: How can researchers address ambiguities in NMR spectral assignments for this compound?
Methodological Answer:
Ambiguities arise from overlapping peaks (e.g., aromatic protons). Mitigate by:
- 2D NMR : Use HSQC and HMBC to correlate protons with adjacent carbons, resolving methoxyphenyl and glycinamide signals .
- Deuterated solvent swaps : Compare DMSO-d₆ vs. CDCl₃ spectra to shift exchangeable NH protons .
- Computational modeling : Predict chemical shifts using DFT (e.g., B3LYP/6-31G*) and cross-validate with experimental data .
Basic: What in vitro assays are appropriate for evaluating the biological activity of this compound?
Methodological Answer:
Standard assays include:
- Enzyme inhibition : Test against kinases or proteases (IC₅₀ determination via fluorogenic substrates) .
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa or MCF-7) with 48–72 hr exposure .
- Anti-inflammatory activity : Measure TNF-α suppression in LPS-stimulated macrophages .
Advanced: What strategies are effective for elucidating the compound’s mechanism of action?
Methodological Answer:
- Target identification : Employ pull-down assays with biotinylated derivatives and LC-MS/MS for protein partner identification .
- Molecular docking : Simulate binding to predicted targets (e.g., COX-2 or PI3K) using AutoDock Vina .
- Metabolomics : Track cellular metabolite changes via UPLC-QTOF-MS to identify disrupted pathways .
Basic: How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light sensitivity : Expose to UV (320–400 nm) and quantify photodegradation products (e.g., sulfoxide formation) .
- Lyophilization : For long-term storage, lyophilize and store at -80°C under argon to prevent hydrolysis .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified methoxyphenyl (e.g., halogen substitution) or glycinamide groups (e.g., methyl vs. ethyl) .
- Bioisosteric replacement : Replace the tetrahydrothiophene dioxane with isothiazolidine dioxide to assess ring flexibility .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding and hydrophobic features .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
